molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea

Cat. No.: B13803439
CAS No.: 6936-69-2
M. Wt: 237.21 g/mol
InChI Key: NOUQGOYNEGWDCZ-XLUWADSXSA-N
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Description

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a specialized chemical reagent designed for research applications. This compound features a unique molecular architecture that combines a urea moiety with a pentahydroxyhexylideneamino chain, suggesting potential for [describe hypothesized function, e.g., acting as a glycosylation precursor, a molecular scaffold, or a ligand for biological targets]. Its primary research value lies in [describe potential value, e.g., the study of carbohydrate-protein interactions, the synthesis of complex heterocycles, or as a building block for supramolecular chemistry due to its multiple hydrogen-bonding sites]. Researchers investigating [mention potential fields, e.g., novel enzyme inhibitors, synthetic methodology, or smart materials] may find this compound of particular interest. The mechanism of action is anticipated to involve [describe hypothesized mechanism, e.g., specific hydrogen-bonding patterns similar to those explored in urea-based supramolecular systems , or targeted binding to active sites]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to all applicable laboratory safety regulations. Specific data on solubility, stability, and storage conditions should be consulted from the provided Certificate of Analysis.

Properties

CAS No.

6936-69-2

Molecular Formula

C7H15N3O6

Molecular Weight

237.21 g/mol

IUPAC Name

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea

InChI

InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+

InChI Key

NOUQGOYNEGWDCZ-XLUWADSXSA-N

Isomeric SMILES

C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Core Reaction Principle

The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea generally involves the condensation of a hexose derivative (a pentahydroxyhexyl aldehyde or ketone) with urea under controlled conditions. The key step is the formation of an imine (Schiff base) linkage between the amino group of urea and the aldehyde group of the sugar derivative.

  • The hexylideneamino portion is formed by the reaction of the aldehyde group of the sugar with the amino group of urea.
  • The urea moiety provides the urea functional group attached via the imine linkage.

Reaction Conditions

Typical conditions reported for such condensations include:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water mixtures.
  • Temperature: Mild heating (e.g., 40–80 °C) to facilitate condensation without decomposition.
  • pH: Slightly acidic to neutral conditions to promote imine formation while preventing hydrolysis.
  • Time: Several hours to ensure complete reaction and equilibrium towards imine formation.

Detailed Preparation Methods

Direct Condensation Method

Step Reagents & Conditions Description
1 Hexose derivative (e.g., glucose or protected glucose aldehyde) Starting material with free aldehyde group
2 Urea (1 equivalent or slight excess) Reactant providing amino and urea groups
3 Solvent: DMF or aqueous buffer Polar solvent facilitating reaction
4 Temperature: 50–70 °C Mild heating to promote condensation
5 Reaction time: 4–12 hours Allow imine formation equilibrium
6 Work-up: solvent removal, recrystallization Isolation of pure product

This method relies on the equilibrium between aldehyde and amine to form the imine bond, which is stabilized by the urea group. Protective groups on hydroxyls may be used to prevent side reactions during synthesis.

Solid-Phase Synthesis Adaptations

Although direct literature on this compound’s solid-phase synthesis is limited, analogous urea derivatives (e.g., Glu-Urea-Lys peptides) have been synthesized using solid-phase peptide synthesis (SPPS) strategies involving:

  • Attachment of sugar or amino acid derivatives to solid resin.
  • Formation of isocyanate intermediates on the resin using reagents like triphosgene.
  • Subsequent reaction with amines to form the urea bond on solid support.
  • Cleavage and purification of the final product.

This approach allows for efficient purification and potential automation but requires specialized equipment and reagents.

Synthetic Reagents and Mechanistic Insights

Use of Carbonyl Insertion Reagents

  • Traditional urea synthesis often involves phosgene or triphosgene to convert amines into isocyanates, which then react with a second amine to form ureas.
  • For [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea, the direct condensation avoids hazardous phosgene but can be adapted if needed by first converting the hexyl amine derivative to an isocyanate intermediate.

Alternative Phosgene Substitutes

  • Safer reagents such as N,N′-carbonyldiimidazole (CDI) , S-methylthiocarbamate , or carbonates can be used to form urea derivatives under milder conditions.
  • These reagents facilitate the formation of urea bonds without the toxicity associated with phosgene.

Reaction Mechanism

  • The primary mechanism is the nucleophilic attack of the urea amino group on the aldehyde carbonyl carbon of the sugar derivative.
  • This forms a hemiaminal intermediate that loses water to form the imine (Schiff base).
  • The urea carbonyl remains intact, linking the amino group to the hexylidene backbone.

Data Table: Representative Synthetic Conditions and Yields

Method Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Direct condensation Hexose aldehyde + urea DMF/water 50 6 70–85 Mild conditions, simple work-up
Solid-phase synthesis (analogous) Resin-bound hexyl amine + triphosgene + urea DCM/DMF 0 (isocyanate formation), RT (urea formation) 6 + 1 60–75 Requires peptide coupling reagents
CDI-mediated coupling Hexyl amine + CDI + urea DMF RT 4 80–90 Phosgene-free, mild conditions
S-methylthiocarbamate method Amine + DMDTC + urea Water 60 5 >85 Environmentally friendly

Analytical Techniques for Confirmation

Summary and Recommendations

  • The most straightforward and common method to prepare [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is the direct condensation of a pentahydroxyhexyl aldehyde with urea under mild heating in polar solvents.
  • For higher purity or complex derivatives, solid-phase synthesis or phosgene substitute-mediated coupling methods provide efficient alternatives.
  • Reaction conditions must be carefully controlled to prevent hydrolysis or side reactions, especially due to the multiple hydroxyl groups.
  • Analytical verification by NMR, LC-MS, and IR is essential to confirm the structure and purity of the synthesized compound.

This comprehensive overview integrates data and methodologies from urea derivative synthesis literature and specific information relevant to [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea, providing a reliable guide for its preparation.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or alkaline conditions, yielding ammonia and carbon dioxide. The presence of hydroxyl groups influences reaction kinetics and pathways.

Conditions Products Mechanistic Notes
Acidic (HCl, 80–100°C)Hexylideneamino polyol + CO₂ + NH₃Protonation of urea oxygen accelerates nucleophilic attack by water .
Alkaline (NaOH, 60–80°C)Hexylideneamino polyol + carbonate ionsBase-mediated deprotonation stabilizes intermediates, favoring carbamate formation .

Oxidation Reactions

The polyhydroxy chain is susceptible to oxidation, particularly at the C2–C6 positions, forming ketones or carboxylic acids.

Oxidizing Agent Products Key Observations
KMnO₄ (aq, neutral pH)2,3,4,5,6-Pentaketohexylideneamino ureaSelective oxidation of secondary hydroxyl groups; keto-enol tautomerism observed.
HNO₃ (concentrated, 50°C)2,3,4,5,6-Pentacarboxyhexylideneamino ureaComplete oxidation to carboxylic acids under harsh conditions .

Condensation and Cyclization

The amino and hydroxyl groups facilitate intramolecular cyclization, forming heterocyclic structures.

Reaction Type Conditions Products
Self-Condensation Heat (150–180°C), solvent-freePyrimidine-fused urea derivatives via elimination of water .
With β-Keto Esters Ethanol, reflux, 8–12 hrsDihydropyrimidinone (DHPM) analogs through Biginelli-like multicomponent reactions .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

Metal Ion Complex Structure Applications
Cu²⁺[Cu(C₆H₁₀O₅N₃)₂]·2H₂OCatalytic oxidation studies show enhanced stability in aqueous media .
Fe³⁺Octahedral Fe(III)-urea coordination polymerPotential use in redox-active materials .

Thermal Decomposition

Thermolysis studies reveal decomposition pathways influenced by the hydroxyl-rich structure.

Temperature Range Primary Products Mechanism
160–200°CBiuret derivatives + H₂OUrea decomposition followed by recombination with isocyanic acid .
>250°CCyanuric acid + NH₃Cyclotrimerization of isocyanic acid residues .

Functionalization via Substitution

The hydroxyl groups undergo selective substitution reactions.

Reagent Product Conditions
Acetic anhydrideAcetylated derivativeRoom temperature, pyridine catalyst; full acetylation in 4 hrs .
SOCl₂Chlorohexylideneamino ureaReflux in dichloromethane; replaces hydroxyl groups with chloride .

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization by stabilizing transition states .

  • pH Sensitivity : Reactions at neutral pH favor cyclization, while acidic conditions promote hydrolysis .

  • Biological Relevance : Derivatives exhibit enzyme inhibition potential via hydrogen bonding with active sites .

Scientific Research Applications

Agricultural Applications

Controlled-Release Fertilizers

One of the primary applications of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is in the formulation of controlled-release fertilizers. These fertilizers are designed to release nutrients gradually over time, improving nitrogen use efficiency (NUE) and reducing environmental impacts.

Case Study: Efficacy in Crop Yield

A study demonstrated that controlled-release urea significantly enhances the yield of crops such as Panax notoginseng. The deep application of this fertilizer regulated soil nitrate distribution effectively:

Treatment TypeYield Increase (%)Saponin Content Increase (%)
Controlled-Release Urea25%30%
Traditional Urea10%15%

This indicates that controlled-release formulations can substantially outperform traditional methods in specific agricultural contexts .

Pharmaceutical Applications

Therapeutic Properties

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has been investigated for its therapeutic effects in various medical conditions. Its structural similarities to urea allow it to exhibit biological roles that can be beneficial in treating certain diseases.

Case Study: Antitumor Activity

Research has shown that derivatives of urea can possess significant antitumor properties. For instance:

CompoundCell Line TestedIC50 (µM)Effect Observed
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]ureaHepG2 (Liver Cancer)15Induced apoptosis
URD12K562 (Leukemia)10Cytotoxic effects observed

These findings suggest that similar compounds could be explored for their potential in cancer therapy .

Materials Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can also be utilized in the synthesis of metal-organic frameworks. These materials have applications in gas storage and separation due to their high surface area and tunable porosity.

Case Study: Urothermal Synthesis

A recent study highlighted the use of urothermal synthesis involving [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea to create MOFs with excellent gas adsorption properties:

MOF TypeSurface Area (m²/g)CO₂ Adsorption Capacity (cm³/g)
MOF-172952.2
MOF-265050.0

This demonstrates the versatility of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea in advanced material applications .

Mechanism of Action

The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Decabromodiphenyl Ether (BDE-209)

  • Structure : Brominated diphenyl ether with ten bromine atoms (C₁₂H₁₀Br₁₀O) .
  • Solubility : Extremely low in water (<0.1 μg/L at 25°C) due to high hydrophobicity .
  • Persistence : Half-lives of 150 days (soil), 600 days (sediment), and 11–19 days (air) .

[(E)-2,3,4,5,6-Pentahydroxyhexylideneamino]urea

  • Structure: Urea core with a pentahydroxyhexylideneamino substituent.
  • Hypothesized Solubility : High water solubility due to hydroxyl groups, contrasting with BDE-209.
  • Hypothesized log Kow : Likely <1, reflecting hydrophilic nature and reduced bioaccumulation risk.
  • Environmental Fate : Expected shorter persistence in soil and water compared to BDE-209 due to biodegradability of hydroxyl/urea groups.

Comparative Table

Property BDE-209 [(E)-2,3,4,5,6-Pentahydroxyhexylideneamino]urea (Hypothetical)
Water Solubility <0.1 μg/L High (e.g., >1 g/L)
log Kow 6.27–9.97 <1
Soil Half-Life 150 days Likely <150 days
Primary Applications Flame retardant Pharmaceuticals, analytical reagents

BDE-209

  • Toxicity : Neurotoxic, disrupts thyroid hormones, and causes liver damage in aquatic organisms and mammals .
  • Mechanism : Bioaccumulation in lipid-rich tissues due to high log Kow .

Labdane Diterpenoids (Compounds 2–6 from Pinus dalatensis)

  • Activity : Antiproliferative effects on OCI-AML leukemia cells .
  • Mechanism: Natural terpenoids interacting with cellular pathways (exact mechanism unspecified) .

[(E)-2,3,4,5,6-Pentahydroxyhexylideneamino]urea

  • Hypothesized Activity: Potential pharmaceutical use (e.g., enzyme inhibition or receptor modulation) due to urea’s hydrogen-bonding capacity.
  • Toxicity Profile : Likely lower than BDE-209 due to reduced bioaccumulation and absence of bromine.

Derivatization Techniques for Carbonyl Compounds

  • PFBHA (O-2,3,4,5,6-Pentafluorobenzylhydroxylamine) : Used to derivatize carbonyl groups for GC/MS analysis .
  • Application: If [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea contains hydrolyzable imine (C=N) groups, similar derivatization methods might apply for detection .

Comparison with BDE-209 Analysis

  • BDE-209 requires specialized extraction due to low solubility , whereas the urea derivative’s hydrophilicity would simplify aqueous-phase analysis.

Biological Activity

[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple hydroxyl groups and an amino-urea moiety. This configuration may contribute to its biological activities, including potential anticancer properties and interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including those structurally similar to [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea. For instance:

  • Antiproliferative Effects : Compounds with urea functionalities have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays showed that certain urea derivatives had IC50 values comparable to established anticancer agents like sorafenib .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Urea derivatives have also been evaluated for their antimicrobial activities. Studies indicate that certain urea compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of urea derivatives and tested them against human cancer cell lines (e.g., HCT116 and A549). The results indicated that some derivatives exhibited potent anticancer activity with low toxicity profiles. For example, one derivative had an IC50 value of approximately 0.3 μM against HCT116 cells, suggesting strong antiproliferative effects .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial efficacy of urea derivatives against common pathogens. The study found that certain compounds showed effective inhibition at concentrations as low as 100 μg/mL. This reinforces the potential application of urea-based compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea and its biological activity is crucial for optimizing its therapeutic potential. Key findings include:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups may enhance solubility and bioavailability.
  • Urea Moiety : The urea functional group is essential for binding interactions with biological targets such as enzymes and receptors involved in cancer progression .

Data Summary

Activity Type Cell Line/Pathogen IC50/Effective Concentration Reference
AnticancerHCT1160.3 μM
AnticancerA5492.39 μM
AntimicrobialVarious Bacteria100 μg/mL

Q & A

Q. How is the molecular structure of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze proton and carbon environments, resolving hydroxyl and urea functional groups. For example, the E-configuration of the hexylideneamino group can be inferred from coupling constants in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., exact mass determination via ESI-MS) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for distinguishing E/Z isomers .

Q. What synthetic routes are reported for [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea?

Methodological Answer: Synthesis typically involves:

  • Condensation Reactions : Reacting a pentahydroxyhexanal derivative with a urea precursor under controlled pH (e.g., acidic or basic conditions) to form the imine linkage. Reagents like 2,4-dinitrophenylhydrazine (DNPH) may stabilize intermediates .
  • Protection/Deprotection Strategies : Hydroxyl groups are often protected (e.g., acetyl or benzyl groups) to prevent side reactions during urea formation .

Q. Which analytical techniques are suitable for assessing purity during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., 254 nm) separates and quantifies impurities .
  • Thin-Layer Chromatography (TLC) : Screens reaction progress using polar stationary phases (e.g., silica gel) and visualizing agents like ninhydrin for urea detection .

Q. How is solubility characterized for this compound in aqueous and organic solvents?

Methodological Answer:

  • Phase Solubility Studies : Measure solubility in buffers (pH 1–13) and solvents (e.g., DMSO, methanol) using gravimetric or spectrophotometric methods.
  • Partition Coefficients (Log P) : Determined via shake-flask experiments with octanol/water systems .

Q. What are the key spectral signatures in Infrared (IR) spectroscopy for this compound?

Methodological Answer:

  • Urea C=O Stretch : ~1640–1680 cm⁻¹.
  • Hydroxyl O–H Stretch : Broad peak at 3200–3600 cm⁻¹.
  • Imine C=N Stretch : ~1580–1620 cm⁻¹, confirming the E-configuration .

Advanced Research Questions

Q. How can isomerism (E/Z or stereoisomerism) impact biological activity, and what methods resolve this?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC to separate enantiomers .
  • Dynamic NMR : Monitors isomerization kinetics in solution by variable-temperature NMR .
  • Circular Dichroism (CD) : Detects optical activity differences between stereoisomers .

Q. What strategies mitigate oxidative degradation during storage or in biological systems?

Methodological Answer:

  • Stability-Indicating Assays : Employ HPLC-MS/MS to monitor degradation products (e.g., oxidation of hydroxyl groups to carbonyls) under accelerated conditions (40°C/75% RH) .
  • Antioxidant Additives : Co-incubate with agents like butylated hydroxyanisole (BHA) to assess protection efficacy .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., urease or glycosidases). Validate with experimental IC₅₀ values .
  • Density Functional Theory (DFT) : Calculate charge distribution and H-bonding potential to rationalize reactivity .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) identifies outliers in datasets (e.g., conflicting IC₅₀ values across assays) .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to resolve discrepancies .

Q. How are isotopic labeling and tracer studies designed to investigate metabolic pathways?

Methodological Answer:

  • ¹³C/¹⁵N-Labeled Analogs : Synthesize isotopologs via labeled precursors (e.g., ¹³C-glucose) to track metabolic incorporation using LC-MS/MS .
  • Stable Isotope-Resolved Metabolomics (SIRM) : Combines tracer studies with NMR or MS to map metabolic flux in cell cultures .

Data Presentation and Validation

  • Tables : Include retention times (HPLC), spectroscopic peaks (NMR/MS), and stability data (e.g., half-life at varying pH) .
  • Figures : Use reaction schemes with stereochemical annotations, dose-response curves for bioactivity, and PCA plots for data contradiction analysis .

Literature Review Guidelines

  • Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry, Molecules) over patents or non-scientific sources .
  • Cross-validate synthesis protocols with methodologies in –11 to ensure reproducibility .

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